molecular formula C24H24ClN5O2 B2908599 3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-66-8

3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2908599
CAS RN: 877617-66-8
M. Wt: 449.94
InChI Key: OYIMEBGIUPEGDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[2,1-f]purine ring, the introduction of the benzyl and chloro-methylphenyl groups, and the addition of the methyl groups . The exact methods would depend on the specific reactions involved and the starting materials used.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrimido[2,1-f]purine ring system is a fused ring structure that includes both six-membered and five-membered rings, with nitrogen atoms in the ring . The benzyl and chloro-methylphenyl groups are likely to add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the pyrimido[2,1-f]purine ring, the benzyl group, and the chloro-methylphenyl group suggest that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, its spectral properties, and its reactivity .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target it interacts with. Based on its structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, its potential biological activity, and its safety profile .

properties

IUPAC Name

3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-12-28(19-11-7-10-18(25)16(19)2)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)3)14-17-8-5-4-6-9-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIMEBGIUPEGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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